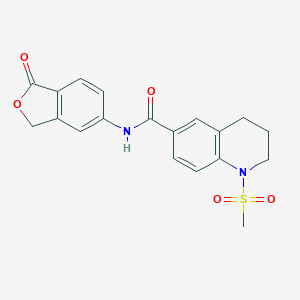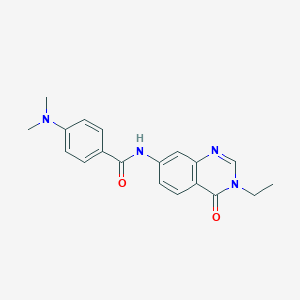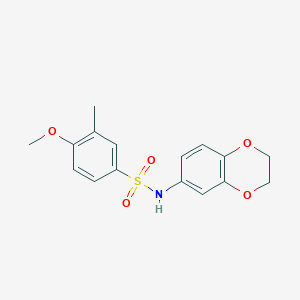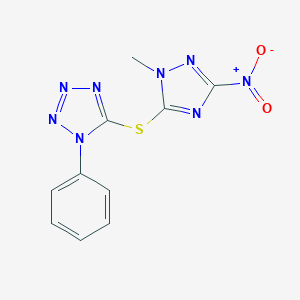![molecular formula C12H12BrCl2NO3 B263354 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine, also known as BDM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, this compound prevents the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. In addition, this compound has been shown to inhibit the activity of photosystem II in plants, which is essential for photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits the synthesis of fatty acids, which leads to a decrease in cell growth and proliferation. In plants, this compound inhibits photosynthesis, which leads to a decrease in plant growth and development. This compound has also been shown to have herbicidal properties, which can be used for weed control in crops.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine in lab experiments is its specificity for the enzyme ACC, which makes it a useful tool for studying the role of fatty acid synthesis in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine. One direction is the development of new herbicides based on this compound, which could be used for weed control in crops. Another direction is the development of new anti-cancer agents based on this compound, which could be used for the treatment of cancer. Additionally, the study of this compound could lead to a better understanding of the role of fatty acid synthesis in various biological processes.
Méthodes De Synthèse
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine can be synthesized through a reaction between 2-bromo-4,6-dichlorophenol and morpholine in the presence of acetic anhydride. The reaction produces this compound as a white solid with a melting point of 100-103°C.
Applications De Recherche Scientifique
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide for weed control in crops. In medicine, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
Formule moléculaire |
C12H12BrCl2NO3 |
|---|---|
Poids moléculaire |
369.03 g/mol |
Nom IUPAC |
2-(2-bromo-4,6-dichlorophenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H12BrCl2NO3/c13-9-5-8(14)6-10(15)12(9)19-7-11(17)16-1-3-18-4-2-16/h5-6H,1-4,7H2 |
Clé InChI |
YTNOLIWYRIAXFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2Br)Cl)Cl |
SMILES canonique |
C1COCCN1C(=O)COC2=C(C=C(C=C2Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)


![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)